molecular formula C6F10 B1669410 Perfluorocyclohexene CAS No. 355-75-9

Perfluorocyclohexene

Cat. No. B1669410
CAS RN: 355-75-9
M. Wt: 262.05 g/mol
InChI Key: ZFFLXJVVPHACEG-UHFFFAOYSA-N
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Description

Perfluorocyclohexane, also known as Dodecafluorocyclohexane, is a chemical that belongs to the class of fluorocarbons . It is chemically inert, thermally stable, and a relatively non-toxic, clear, waxy solid .


Synthesis Analysis

Perfluorocyclohexane can be synthesized by the fluorination of cyclohexane . There’s also a method involving the palladium-catalyzed direct di-heteroarylation of 1,2-dichloroperfluorocyclohexene with a variety of heteroarenes .


Molecular Structure Analysis

The molecule predominantly exists in its chair conformation, possessing D3d molecular symmetry . Its molecular formula is C6F12, and it has an average mass of 300.045 Da .


Chemical Reactions Analysis

Perfluorocyclohexane is chemically inert . A study has shown that derivatives of 1,2-dichloroperfluorocyclohexene do not exhibit photoreactivity .


Physical And Chemical Properties Analysis

Perfluorocyclohexane is a clear, waxy solid with a high vapor pressure, causing it to sublime readily at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 55.4±40.0 °C at 760 mmHg, and a vapor pressure of 248.9±0.1 mmHg at 25°C .

Scientific Research Applications

Retro-Diels–Alder Dissociation

Decafluorocyclohexene has been observed in real-time retro-Diels–Alder dissociation into tetrafluoroethylene and hexafluorobutadiene induced by transversely excited atmospheric pulsed CO2 laser . This suggests its potential application in laser-induced chemical reactions and energy transfer studies.

Synthesis of Inverse DiArylEthenes

Perfluorocyclohexene has been used in the synthesis of inverse DiArylEthenes through Pd-catalysed C–H bond activation . Although these derivatives do not exhibit photoreactivity, this unexpected outcome has led to further theoretical studies on their photoreactivity .

3. Synthesis of Perfluorocyclohexenyl (PFCH) Aromatic Ether Polymers Perfluorocyclohexene has been used in the synthesis of Perfluorocyclohexenyl (PFCH) aromatic ether polymers by step-growth polycondensation of polycyclic aromatic hydrocarbon (PAH) bisphenols . This has led to the creation of a new class of unsaturated semi-fluoropolymers containing the rigid PAH linkage .

Thermochemistry Studies

Decafluorocyclohexene has been used in various thermochemistry studies . Its gas phase and condensed phase thermochemistry data have been compiled and analyzed, providing valuable information for chemical reaction modeling and simulation .

Infrared (IR) Spectroscopy

Decafluorocyclohexene has been used in IR spectroscopy studies . Its IR spectrum has been recorded and analyzed, providing valuable information for molecular structure determination and vibrational analysis .

Chemical Kinetics

Decafluorocyclohexene has been used in chemical kinetics studies . Its gas phase ion energetics data and phase change data have been compiled and analyzed, providing valuable information for reaction rate determination and thermodynamic analysis .

Safety and Hazards

Perfluorocyclohexane is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene
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InChI

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLXJVVPHACEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6F10
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DSSTOX Substance ID

DTXSID8074659
Record name Decafluorocyclohexene
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Molecular Weight

262.05 g/mol
Source PubChem
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Product Name

Decafluorocyclohexene

CAS RN

355-75-9
Record name 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene
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Record name Cyclohexene, decafluoro-
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Record name Decafluorocyclohexene
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Record name Decafluorocyclohexene
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Q & A

Q1: What is the molecular formula, weight, and relevant spectroscopic data for perfluorocyclohexene?

A1: Perfluorocyclohexene (C₆F₁₀) has a molecular weight of 300.02 g/mol. Spectroscopically, it is characterized by its distinct peaks in techniques like nuclear magnetic resonance (NMR) [] and electron attachment cross section measurements [].

Q2: How does perfluorocyclohexene behave as a gaseous insulator?

A2: Perfluorocyclohexene exhibits high electron attachment cross sections for electrons at specific energy ranges, making it suitable as a component in gaseous insulators for high-voltage electrical equipment. It can be used in combination with other gases like sulfur hexafluoride (SF₆), perfluoropropane, and perfluorobenzene to enhance insulating properties [].

Q3: Are there mixtures where perfluorocyclohexene surpasses sulfur hexafluoride (SF₆) in dielectric strength?

A3: Yes, research has shown that perfluorocyclohexene, at low pressures (approximately 0.2 atm), demonstrates a breakdown strength approximately 2.1 times greater than sulfur hexafluoride (SF₆) under similar conditions []. Additionally, mixtures of perfluorocyclohexene with nitrogen gas (N₂) exhibit synergistic effects, leading to improved dielectric strength compared to sulfur hexafluoride (SF₆) [].

Q4: Can perfluorocyclohexene be polymerized, and what are the characteristics of the resulting polymers?

A4: Yes, perfluorocyclohexene can undergo plasma polymerization. The resulting plasma polymers are less prone to incorporating fluorine compared to the monomer and are predominantly aliphatic, containing fewer aromatic and ring structures []. Notably, these polymers differ in composition compared to those derived from perfluoroaromatic monomers [].

Q5: How does the structure of perfluorocyclohexene impact its electron attachment properties?

A5: The cyclic structure of perfluorocyclohexene significantly enhances its electron attachment cross section (σa(ε)). Furthermore, substituting fluorine atoms with trifluoromethyl (CF₃) groups in single-bonded cyclic perfluorocarbons like perfluorocyclohexene leads to an increase in the thermal electron attachment rate [(αw)ther] [].

Q6: Can perfluorocyclohexene be used as a building block for synthesizing novel polymers?

A6: Yes, perfluorocyclohexene can be used to synthesize a new class of unsaturated semi-fluoropolymers, called perfluorocyclohexenyl (PFCH) aromatic ether polymers. This is achieved through a step-growth polycondensation reaction with polycyclic aromatic hydrocarbon (PAH) bisphenols []. These polymers have potential for post-polymerization functionalization and crosslinking due to their inherent unsaturation and reactive PAH components [].

Q7: How does perfluorocyclohexene react with divalent lanthanoid reagents?

A7: Divalent lanthanoid complexes can abstract fluorine atoms from perfluorocyclohexene []. This reaction leads to the formation of trivalent lanthanoid fluorides and highlights the ability of these reagents to activate carbon-fluorine (C-F) bonds in perfluorinated compounds like perfluorocyclohexene [].

Q8: What is the role of perfluorocyclohexene in the synthesis of diarylethenes?

A8: Perfluorocyclohexene serves as a key structural component in the synthesis of novel diarylethene derivatives. These derivatives, incorporating a perfluorocyclohexene ring, have been investigated for their photoreactivity and potential applications in materials science [, , , , ].

Q9: Are there any computational studies on perfluorocyclohexene derivatives?

A9: Yes, computational studies have been employed to investigate the photoreactivity of perfluorocyclohexene-containing diarylethenes. These studies help explain the observed photochemical behavior and guide the design of new materials with tailored properties [, ].

Q10: How does perfluorocyclohexene react with other chemical reagents?

A10: Perfluorocyclohexene reacts with various reagents. For instance, it undergoes photochlorination with chlorine gas (Cl₂) under specific light irradiation conditions, leading to the formation of chlorinated perfluorocyclohexene derivatives []. It also reacts with pentafluoropyridine in the presence of cesium fluoride (CsF), resulting in perfluorocycloalkylpyridines []. Additionally, perfluorocyclohexene shows reactivity with bistrifluoromethyl nitroxide, yielding perfluoro-[1,2-bis(dimethylamino-oxy)cyclohexane] [].

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